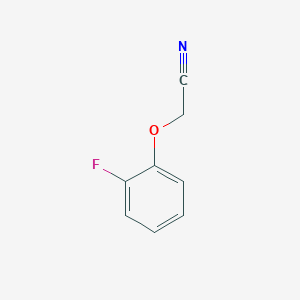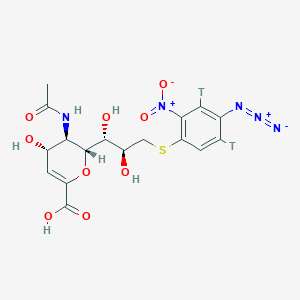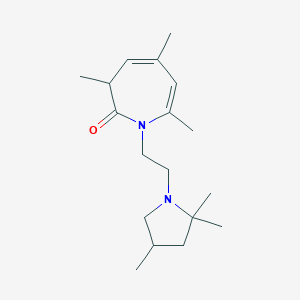
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is a chemical compound that belongs to the class of imidazopyridine derivatives. This compound is also known as TAK-659 and is used in scientific research for its potential therapeutic applications.
Mécanisme D'action
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one works by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells and the production of antibodies. By inhibiting BTK, 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one can reduce inflammation and modulate the immune response.
Effets Biochimiques Et Physiologiques
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and activation of B cells, reduce the production of pro-inflammatory cytokines, and promote the production of anti-inflammatory cytokines. It can also modulate the activity of T cells and natural killer cells, which play important roles in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one in lab experiments is its specificity for BTK. It has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of BTK in various diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to study its effects on different immune cell populations and to investigate its potential use in combination with other immunomodulatory agents. Additionally, future studies could focus on improving the solubility of the compound and developing more efficient synthesis methods.
Conclusion
In conclusion, 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is a valuable tool for studying the role of BTK in various diseases. It has anti-inflammatory, anti-tumor, and immunomodulatory effects and is being studied for its potential therapeutic applications. Its specificity for BTK and minimal off-target effects make it a valuable tool for scientific research. Future studies could focus on improving its solubility and developing more efficient synthesis methods, as well as investigating its potential use in combination with other immunomodulatory agents.
Méthodes De Synthèse
The synthesis of 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one involves a multi-step process. The first step involves the reaction of 2,2,4-trimethylpyrrolidine with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)-2,2,4-trimethylpyrrolidine. The second step involves the reaction of the intermediate with 2-methyl-4-nitropyridine to form 2-(2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl)-2-methyl-4-nitropyridine. The final step involves the reduction of the nitro group to form 1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one.
Applications De Recherche Scientifique
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one is used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. It is being studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
Numéro CAS |
1676-24-0 |
|---|---|
Nom du produit |
1-(2-(2,2,4-Trimethyl-1-pyrrolidinyl)ethyl)-1,3-dihydro-3,5,7-trimethyl-2H-azepin-2-one |
Formule moléculaire |
C18H30N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3,5,7-trimethyl-1-[2-(2,2,4-trimethylpyrrolidin-1-yl)ethyl]-3H-azepin-2-one |
InChI |
InChI=1S/C18H30N2O/c1-13-9-15(3)17(21)20(16(4)10-13)8-7-19-12-14(2)11-18(19,5)6/h9-10,14-15H,7-8,11-12H2,1-6H3 |
Clé InChI |
CEDKAQMVBJYYBM-UHFFFAOYSA-N |
SMILES |
CC1CC(N(C1)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C |
SMILES canonique |
CC1CC(N(C1)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C |
Synonymes |
1,3-Dihydro-3,5,7-trimethyl-1-[2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl]-2H-azepin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



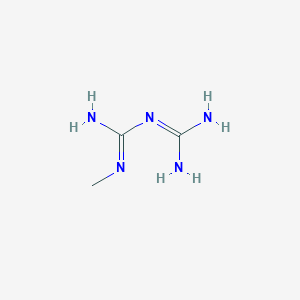
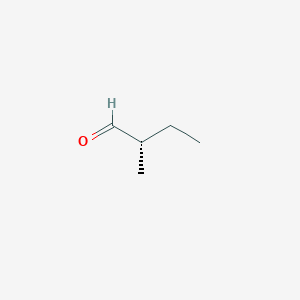
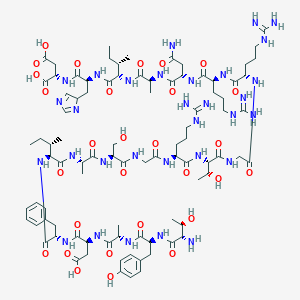
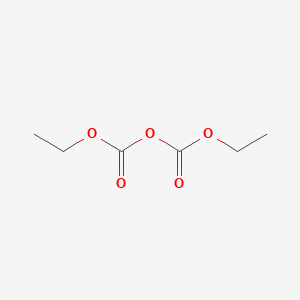
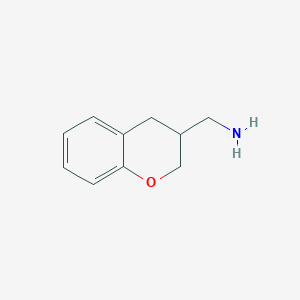

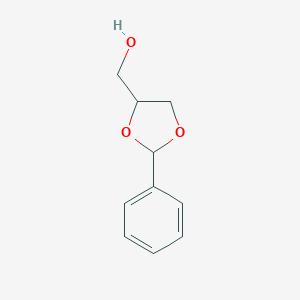
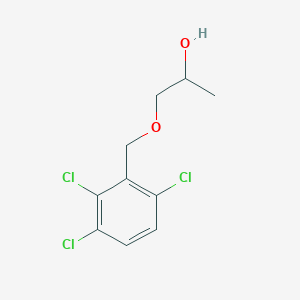
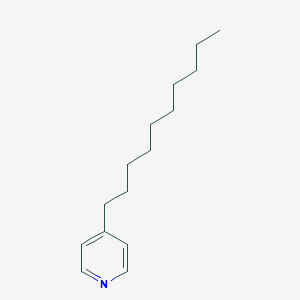
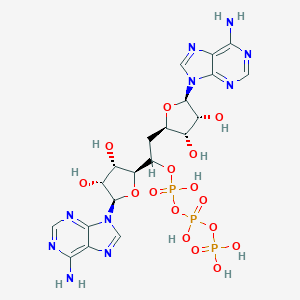

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
